![molecular formula C10H19N3O B3034259 2-cyano-N-[3-(diethylamino)propyl]acetamide CAS No. 15029-14-8](/img/structure/B3034259.png)
2-cyano-N-[3-(diethylamino)propyl]acetamide
Overview
Description
Synthesis Analysis
The synthesis of cyanoacetamide derivatives can involve different methods. For instance, a novel three-component, one-pot reaction has been described for the synthesis of substituted 2-(cyanomethylamino)-acetamides, which shows the versatility of cyanoacetamides in chemical synthesis . Although the specific synthesis of 2-cyano-N-[3-(diethylamino)propyl]acetamide is not detailed, the methodologies discussed could potentially be adapted for its synthesis.
Molecular Structure Analysis
While the molecular structure of 2-cyano-N-[3-(diethylamino)propyl]acetamide is not analyzed in the provided papers, related compounds such as N-(cyano(naphthalen-1-yl)methyl)benzamides have been studied using X-ray single crystallography . These analyses are crucial for understanding the solid-state properties and the potential for hydrogen bonding interactions, which can influence the reactivity and applications of these compounds.
Chemical Reactions Analysis
The chemical reactivity of cyanoacetamide derivatives is a subject of interest in the papers. For example, 2-cyano-N-(2-hydroxyethyl) acetamide has been reviewed for its reactivity in heterocyclic synthesis, highlighting its utility in creating synthetically useful heterocyclic systems . Similarly, 2-cyano-N-(4-sulfamoylphenyl) acetamide has been used as a synthon in the synthesis of polyfunctionalized heterocyclic compounds . These studies suggest that 2-cyano-N-[3-(diethylamino)propyl]acetamide could also participate in various chemical reactions leading to heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacetamide derivatives are not explicitly discussed in the provided papers. However, the colorimetric sensing behavior of a benzamide derivative in response to fluoride anion indicates that these compounds can have unique physical properties, such as color changes under specific conditions . This suggests that 2-cyano-N-[3-(diethylamino)propyl]acetamide may also exhibit interesting physical and chemical properties that could be explored in further studies.
Safety And Hazards
properties
IUPAC Name |
2-cyano-N-[3-(diethylamino)propyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-3-13(4-2)9-5-8-12-10(14)6-7-11/h3-6,8-9H2,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAXPLZAXLQROQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-[3-(diethylamino)propyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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